molecular formula C7H13NO2 B176871 Methyl 3-(dimethylamino)but-2-enoate CAS No. 15895-69-9

Methyl 3-(dimethylamino)but-2-enoate

Cat. No. B176871
CAS RN: 15895-69-9
M. Wt: 143.18 g/mol
InChI Key: NQGKRGQTHRGEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(dimethylamino)but-2-enoate, also known as DMABE, is a chemical compound that belongs to the category of esters. It is widely used in scientific research due to its unique properties and potential applications. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied.

Mechanism Of Action

The mechanism of action of Methyl 3-(dimethylamino)but-2-enoate is still being studied. However, it is believed that the compound acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with various nucleophiles. This reaction can lead to the formation of various organic compounds, including drugs and natural products.
Biochemical and Physiological Effects:
Methyl 3-(dimethylamino)but-2-enoate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in vitro. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. However, further studies are needed to determine the exact mechanism of action and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Methyl 3-(dimethylamino)but-2-enoate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. Additionally, it is relatively easy to synthesize and is commercially available. However, Methyl 3-(dimethylamino)but-2-enoate also has limitations. It is a highly reactive compound that can be hazardous if not handled properly. Additionally, it is relatively unstable and can decompose over time.

Future Directions

There are several future directions for research on Methyl 3-(dimethylamino)but-2-enoate. One potential area of research is the development of new synthetic methods for Methyl 3-(dimethylamino)but-2-enoate and its derivatives. Additionally, Methyl 3-(dimethylamino)but-2-enoate could be studied for its potential use as a fluorescent probe for detecting biological molecules. Further studies are also needed to determine the exact mechanism of action and potential therapeutic applications of Methyl 3-(dimethylamino)but-2-enoate.

Synthesis Methods

Methyl 3-(dimethylamino)but-2-enoate is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of diethyl malonate with dimethylamine to form diethyl dimethylmalonate. This is followed by the reaction of diethyl dimethylmalonate with acetyl chloride to form diethyl 2-acetyl-2-methylmalonate. The final step involves the reaction of diethyl 2-acetyl-2-methylmalonate with methyl vinyl ketone to form Methyl 3-(dimethylamino)but-2-enoate.

Scientific Research Applications

Methyl 3-(dimethylamino)but-2-enoate is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, including drugs and natural products. Methyl 3-(dimethylamino)but-2-enoate has also been used as a reagent in the synthesis of chiral compounds and as a catalyst in various chemical reactions. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been studied for its potential use as a fluorescent probe for detecting biological molecules.

properties

CAS RN

15895-69-9

Product Name

Methyl 3-(dimethylamino)but-2-enoate

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3

InChI Key

NQGKRGQTHRGEEM-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OC)N(C)C

Canonical SMILES

CC(=CC(=O)OC)N(C)C

synonyms

Methyl 3-diMethylaMino- 2-butenoate

Origin of Product

United States

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